

Standard Operating Procedures for the Dissolution of Moexiprilat for Research Applications

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Compound of Interest

Compound Name: Moexiprilat

Cat. No.: B1677388

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **moexiprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril, for use in research settings. Adherence to these procedures is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Compound Information

Moexiprilat is the pharmacologically active diacid metabolite of the prodrug moexipril. It functions as a potent inhibitor of ACE, playing a key role in the renin-angiotensin-aldosterone system.^[1] For research purposes, understanding its solubility and stability is paramount for the preparation of stock solutions and experimental media.

Chemical Properties of **Moexiprilat**:

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₀ N ₂ O ₇	[2]
Molecular Weight	470.5 g/mol	[2]
CAS Number	103775-14-0	[2]

Solubility Data

The solubility of **moexiprilat**'s prodrug, moexipril hydrochloride, has been determined in several common laboratory solvents. While specific quantitative solubility data for **moexiprilat** is limited, the data for its prodrug provides a valuable starting point for solvent selection.

Solubility of Moexipril Hydrochloride:

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes	Source
Water	~100	~187	Soluble up to 100 mM.	
DMSO	~30	~56	Soluble to 100 mM.	
Ethanol	~25	~47		
PBS (pH 7.2)	~0.33 - 50	~0.6 - 93	Solubility may be enhanced with sonication.	

Note: **Moexiprilat** is reported to be soluble in DMSO and methanol; however, specific quantitative data is not readily available.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **moexiprilat** in DMSO, a common solvent for long-term storage of research compounds.

Materials:

- **Moexiprilat** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips

Procedure:

- Pre-weighing Preparation: Allow the **moexiprilat** powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
- Weighing: Accurately weigh the desired amount of **moexiprilat** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.705 mg of **moexiprilat** (Molecular Weight = 470.5 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **moexiprilat**. For a 10 mM solution, if you weighed 4.705 mg, add 1 mL of DMSO.
- Mixing: Vortex the solution until the **moexiprilat** is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.
- Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure vials are tightly sealed to prevent the absorption of moisture.

Preparation of Aqueous Working Solutions

This protocol outlines the preparation of aqueous working solutions from the DMSO stock solution for use in cell culture or other aqueous-based assays.

Materials:

- 10 mM **Moexiprilat** in DMSO stock solution
- Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

- Sterile tubes and pipette tips

Procedure:

- Thawing the Stock Solution: Thaw a single aliquot of the 10 mM **moexiprilat** in DMSO stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution with sterile PBS or the desired cell culture medium to achieve the final working concentration.
 - Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while vortexing. The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
- Final Preparation: Prepare the working solution fresh on the day of the experiment. Aqueous solutions of moexipril hydrochloride are not recommended for storage for more than one day.

Stability and Handling

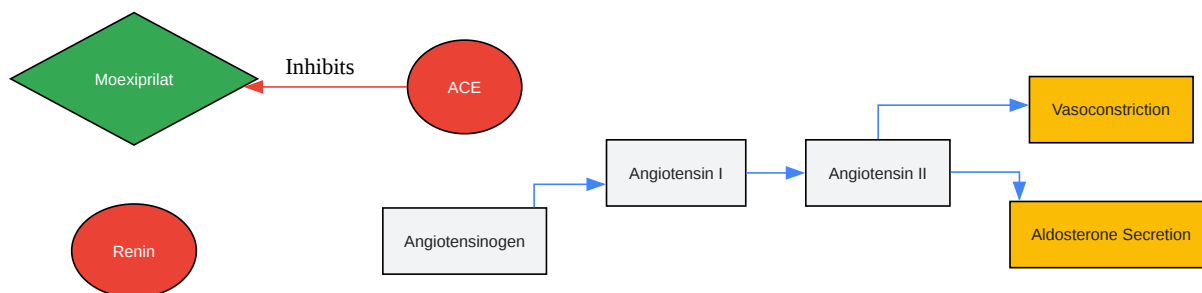
pH Sensitivity: The prodrug, moexipril, exhibits pH-dependent stability. It is most reactive in its lyophilized form at pH 5.1 and more stable at a pH below 3 or above 6. While specific data for **moexiprilat** is unavailable, it is prudent to consider that its stability may also be influenced by pH. For assays requiring different pH conditions, it is recommended to perform a preliminary stability test.

Moisture Sensitivity: Moexipril is sensitive to moisture. Therefore, it is crucial to handle and store **moexiprilat** in a dry environment and use anhydrous solvents for preparing stock solutions.

Light Sensitivity: While not explicitly stated for **moexiprilat**, it is good laboratory practice to protect stock solutions from light by using amber vials and storing them in the dark.

Diagrams

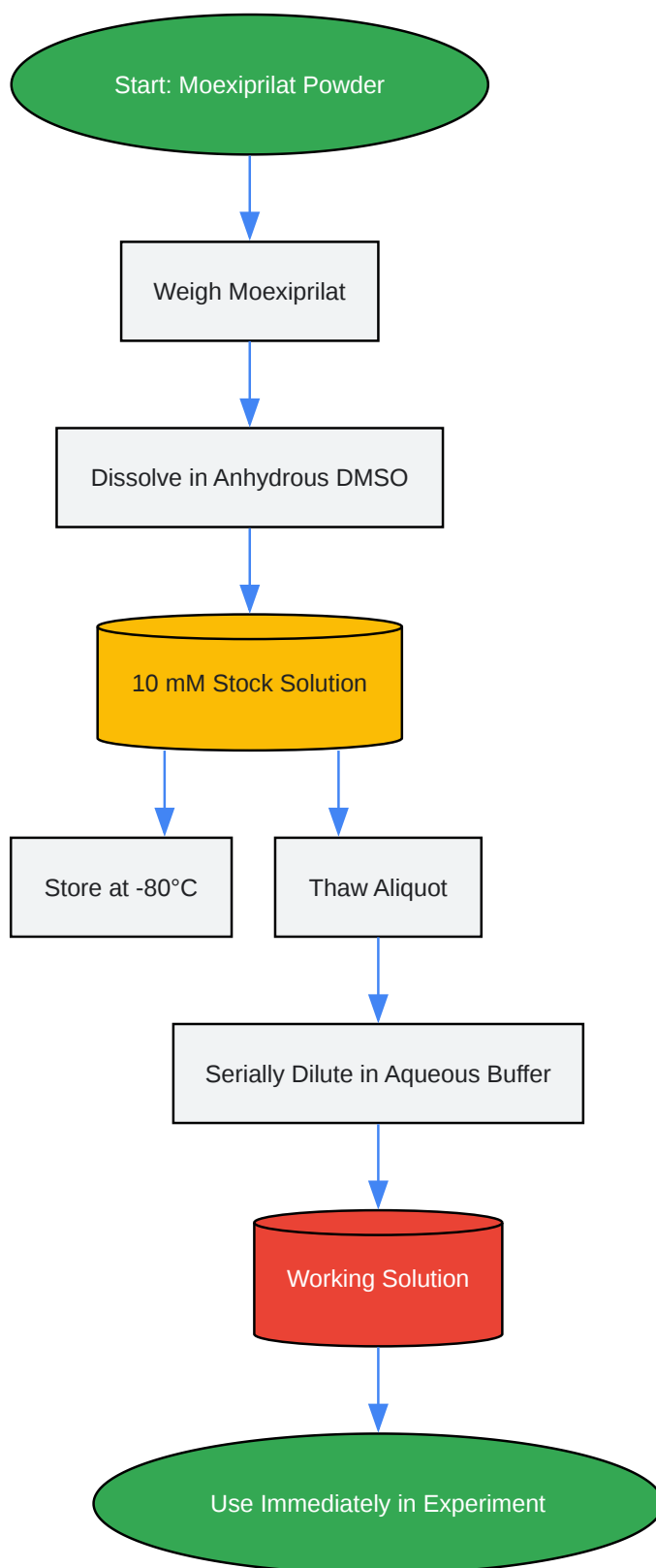
Moexiprilat's Mechanism of Action



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Caption: **Moexiprilat** inhibits Angiotensin-Converting Enzyme (ACE).

Workflow for Preparing Moexiprilat Working Solution



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Caption: Workflow for preparing **moexiprilat** solutions.

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References

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